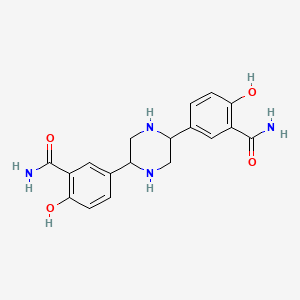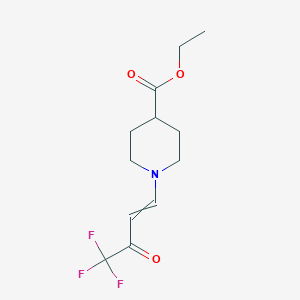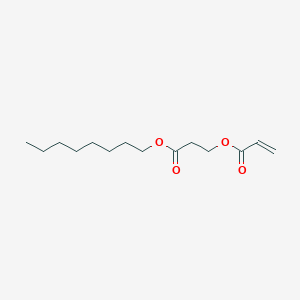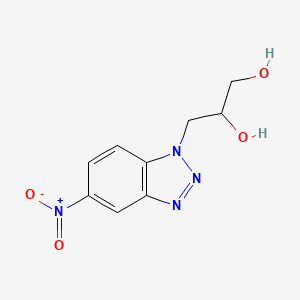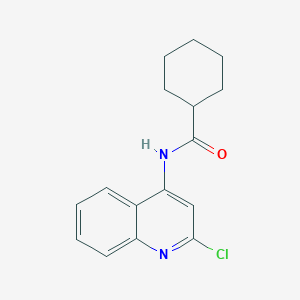![molecular formula C11H10ClN3S B14013928 2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine CAS No. 60722-71-6](/img/structure/B14013928.png)
2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorophenylmethylsulfanyl group at the 2-position and an amine group at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 4-chlorobenzyl mercaptan under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the mercaptan displaces the chlorine atom on the pyrimidine ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
2-Thioxopyrimidines: These compounds have a sulfur atom at the 2-position of the pyrimidine ring and exhibit similar biological activities.
2-Aminopyrimidines: These derivatives have an amino group at the 2-position and are known for their antitrypanosomal and antiplasmodial activities.
Uniqueness: 2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine is unique due to the presence of the 4-chlorophenylmethylsulfanyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
60722-71-6 |
|---|---|
Molekularformel |
C11H10ClN3S |
Molekulargewicht |
251.74 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)methylsulfanyl]pyrimidin-4-amine |
InChI |
InChI=1S/C11H10ClN3S/c12-9-3-1-8(2-4-9)7-16-11-14-6-5-10(13)15-11/h1-6H,7H2,(H2,13,14,15) |
InChI-Schlüssel |
YDFRADMMKNLUDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CSC2=NC=CC(=N2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Morpholineacetamide,n-[(ethylamino)carbonyl]-](/img/structure/B14013850.png)
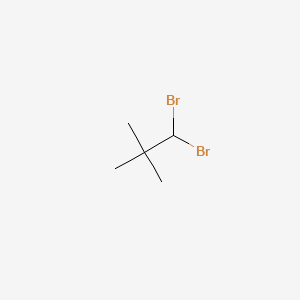
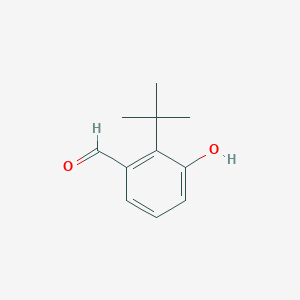
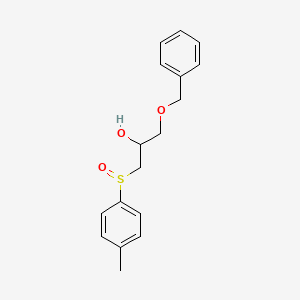
![4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B14013898.png)
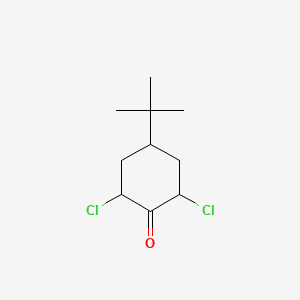
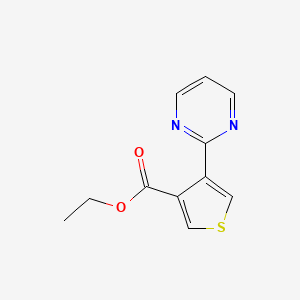
![exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide](/img/structure/B14013910.png)

